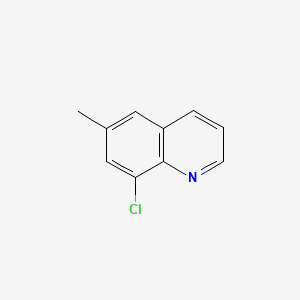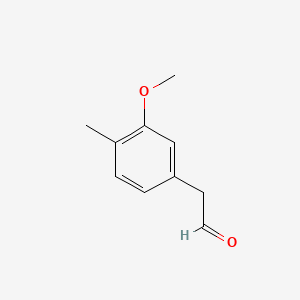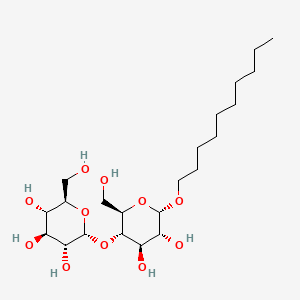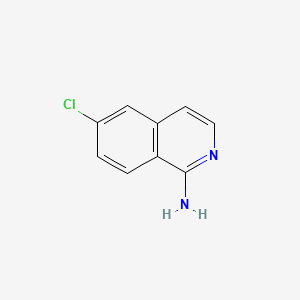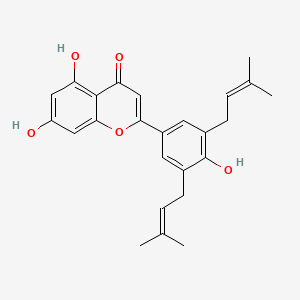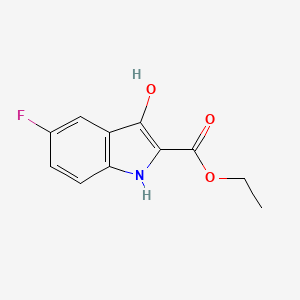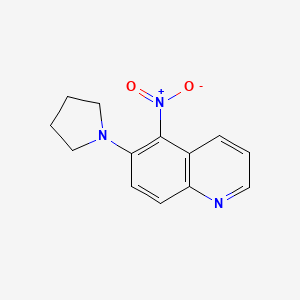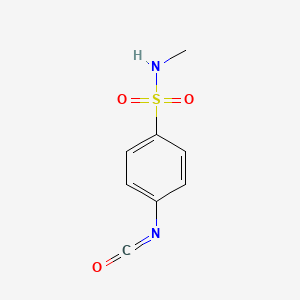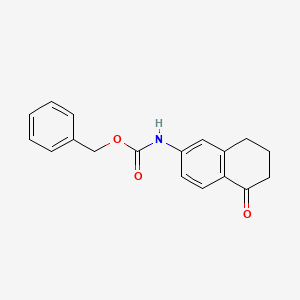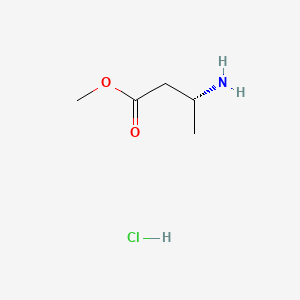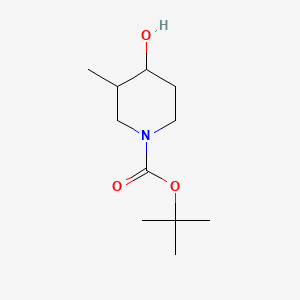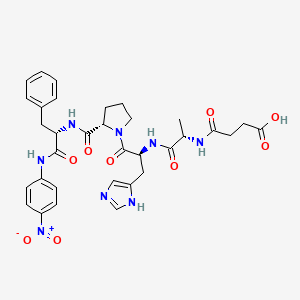![molecular formula C19H26Cl2N2O B599547 (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride CAS No. 145148-39-6](/img/structure/B599547.png)
(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The presence of the methoxyphenyl and phenyl groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The compound contains a piperidine ring, a common structural motif in many pharmaceuticals and natural products. It also has methoxyphenyl and phenyl substituents .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amine group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the piperidine ring and the aromatic rings in this compound could influence its solubility, boiling point, melting point, and other properties .Scientific Research Applications
Discovery and Development of Novel Compounds
(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride is structurally related to various novel compounds synthesized for diverse pharmacological studies. For instance, a study by Westaway et al. (2009) discusses a novel small molecule motilin receptor agonist with promising pharmacokinetic profiles, highlighting the potential for developing new drugs in gastrointestinal applications (Westaway et al., 2009).
Analgesic and Antimicrobial Applications
A compound synthesized by Wissler et al. (2007) is closely related to the structure of (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride. Their study describes the one-pot synthesis of an opioidic compound with pronounced analgesic efficiency (Wissler et al., 2007). Additionally, a study by Harini et al. (2014) explores novel piperidin-4-one oxime esters with antimicrobial potential, indicating the broad spectrum of biological activities these structures can possess (Harini et al., 2014).
Antiarrhythmic and Antihypertensive Effects
Research by Malawska et al. (2002) presents a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including structures similar to (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride. These compounds exhibited significant antiarrhythmic and antihypertensive activities, offering insights into cardiovascular drug development (Malawska et al., 2002).
Cancer Therapeutics
Compounds structurally related to (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride have been explored for their potential in cancer therapy. For example, a study by Berardi et al. (2005) investigates N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives as probes for selective binding and activity at the sigma(1) receptor, demonstrating antiproliferative activity in cancer cells (Berardi et al., 2005).
Safety And Hazards
Future Directions
properties
CAS RN |
145148-39-6 |
|---|---|
Product Name |
(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride |
Molecular Formula |
C19H26Cl2N2O |
Molecular Weight |
369.33 |
IUPAC Name |
(2S,3S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C19H24N2O.2ClH/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15;;/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3;2*1H/t17-,19-;;/m0../s1 |
InChI Key |
STUCSMJJXNCIOE-FFUVTKDNSA-N |
SMILES |
COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3.Cl.Cl |
synonyms |
(2S,3S)-1-(2-methoxybenzyl)-2-phenylpiperidin-3-amine dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



